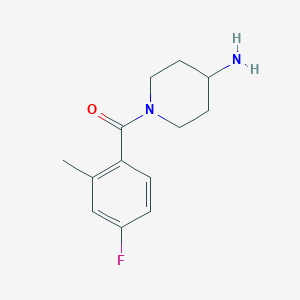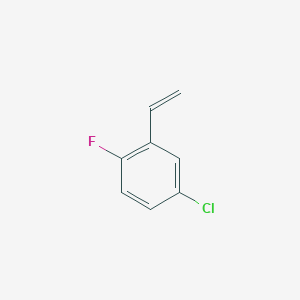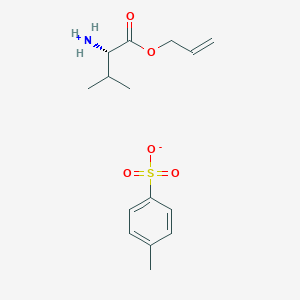
Hydrogen tetrachloroaurate(III) xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen tetrachloroaurate(III) xhydrate, also known as chloroauric acid, is a chemical compound with the formula HAuCl₄·xH₂O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Hydrogen tetrachloroaurate(III) xhydrate can be synthesized through several methodsThe resulting solution is then evaporated to remove excess nitric acid, and this compound is obtained by crystallization .
The solution is then concentrated and crystallized to yield the desired compound .
Análisis De Reacciones Químicas
Hydrogen tetrachloroaurate(III) xhydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or ascorbic acid.
Oxidation: It can be oxidized to form higher oxidation state compounds, although this is less common.
Substitution: It can undergo substitution reactions where the chloride ligands are replaced by other ligands such as thiols or phosphines.
Common reagents used in these reactions include sodium borohydride, ascorbic acid, and various ligands. The major products formed from these reactions include metallic gold and gold complexes with different ligands .
Aplicaciones Científicas De Investigación
Hydrogen tetrachloroaurate(III) xhydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which hydrogen tetrachloroaurate(III) xhydrate exerts its effects is primarily through its ability to form gold nanoparticles. These nanoparticles can interact with biological molecules and cellular structures, leading to various effects such as enhanced imaging contrast or targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the nature of the gold nanoparticles formed.
Comparación Con Compuestos Similares
Hydrogen tetrachloroaurate(III) xhydrate can be compared with other gold compounds such as:
Gold(III) chloride (AuCl₃): Similar in that it contains gold in the +3 oxidation state, but differs in its reactivity and solubility.
Gold(I) chloride (AuCl): Contains gold in the +1 oxidation state and has different chemical properties and applications.
Tetrachloroauric(III) acid: Another name for this compound, highlighting its acidic nature
This compound is unique due to its high solubility in water and its ability to form stable gold nanoparticles, making it highly valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
hydron;tetrachlorogold(1-);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUDSKPNIBLOO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].O.Cl[Au-](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4H3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16961-25-4, 27988-77-8 |
Source


|
| Record name | Tetrachloroauric acid trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen tetrachloroaurate hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B7972269.png)


![2-[[2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]acetyl]amino]acetate](/img/structure/B7972325.png)




